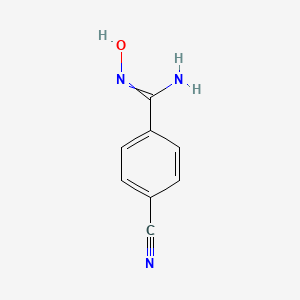

4-Cyano-N'-hydroxybenzene-1-carboximidamide

Description

Properties

IUPAC Name |

4-cyano-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-6-1-3-7(4-2-6)8(10)11-12/h1-4,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLAUULXYBIJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653112 | |

| Record name | 4-Cyano-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22179-85-7 | |

| Record name | 4-Cyano-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical characteristics of 4-Cyano-N'-hydroxybenzene-1-carboximidamide

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Cyano-N'-hydroxybenzene-1-carboximidamide

Abstract

This compound, also known as 4-cyanobenzamidoxime, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs, a nitrile group and an amidoxime functional group, confer a unique set of physicochemical properties that are critical for its application in drug design, particularly as a prodrug for nitric oxide release or as a bioisostere for carboxylic acids. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, outlines the experimental and computational methodologies for their determination, and discusses the implications of these properties for research and development.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its structure. This compound possesses a benzene ring substituted with a cyano group at the para position and an N'-hydroxycarboximidamide (amidoxime) group.

IUPAC Name: this compound Common Name: 4-Cyanobenzamidoxime Molecular Formula: C₈H₇N₃O Molecular Weight: 161.16 g/mol CAS Number: [Not readily available]

The amidoxime functional group can exist in two tautomeric forms: the oxime form and the hydroxylamine form. The Z-isomer of the amidoxime is generally the most energetically favorable.[1]

Synthesis

The most common and efficient synthesis of 4-cyanobenzamidoxime involves the nucleophilic addition of hydroxylamine to the corresponding nitrile, 4-cyanobenzonitrile.[1] This reaction is typically carried out in an aqueous or alcoholic solution, often with a base to generate the more nucleophilic hydroxylamine anion.

Caption: Workflow for DSC/TGA analysis.

While no experimental melting point for 4-cyanobenzamidoxime is readily available, related compounds like 4-cyanobenzamide have a melting point of 223-229 °C. [2]The presence of the hydroxyl group in the amidoxime may lead to different intermolecular hydrogen bonding and thus a different melting point.

Solubility

Solubility is a critical factor for drug absorption and formulation. It is typically determined in aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) and organic solvents.

Experimental Protocol: Shake-Flask Method

-

An excess amount of the compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy. [3][4][5] This method provides the thermodynamic solubility, which is the true equilibrium solubility. [6]For high-throughput screening in early drug discovery, kinetic solubility methods are often employed. [7][6]

Property Predicted Value Significance LogP ~1.5 - 2.5 Indicates moderate lipophilicity, which is often favorable for oral drug absorption. [8] | Aqueous Solubility | Low to moderate | The polar amidoxime group can enhance water solubility compared to the parent nitrile. |

Note: These are estimated values based on the structure and properties of similar compounds.

Acidity and Basicity (pKa)

The pKa value(s) of a molecule determine its ionization state at a given pH, which in turn influences its solubility, permeability, and target binding. Amidoximes are amphoteric, meaning they can act as both an acid and a base. The acidic proton is on the oxime hydroxyl group, while the basic site is the amino group.

Experimental Protocol: Potentiometric Titration

-

A solution of the compound in water or a co-solvent is prepared.

-

A standardized solution of acid (e.g., HCl) or base (e.g., NaOH) is incrementally added to the sample solution.

-

The pH of the solution is measured after each addition of the titrant.

-

The pKa is determined from the inflection point of the resulting titration curve. [9][10] Spectrophotometric and NMR-based methods can also be used for pKa determination, especially for poorly soluble compounds. [9][10] The pKa of the amidoxime functional group can be influenced by substituents on the benzene ring. The electron-withdrawing cyano group is expected to increase the acidity (lower the pKa) of the oxime proton compared to unsubstituted benzamidoxime.

Implications for Drug Development

The physicochemical properties of this compound have several important implications for its potential use in drug development:

-

Bioisosterism: The amidoxime group is often used as a bioisostere for carboxylic acids, which can improve metabolic stability and cell permeability. [1]* Prodrug Potential: Amidoximes can be metabolized in vivo to release nitric oxide (NO), a key signaling molecule with various therapeutic effects. [1]* Formulation: Understanding the solubility and thermal stability is crucial for developing stable and effective pharmaceutical formulations.

-

ADME Properties: The lipophilicity (LogP) and ionization state (pKa) are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a molecule with a rich set of physicochemical properties that make it an attractive scaffold for further investigation in medicinal chemistry. A thorough characterization of its spectroscopic and physicochemical properties, as outlined in this guide, is essential for unlocking its full therapeutic potential. The interplay of its cyano and amidoxime functionalities creates a unique chemical entity that warrants continued exploration by researchers and drug development professionals.

References

-

Indian Academy of Sciences. Thermolysis of some N-arylbenzamidoximes: Mechanistic studies for formation of anilide, oxazole and imidazole derivatives. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Formation and thermal reaction of O-(N-acetylbenzimidoyl)benzamidoxime: comparison with the formation of 3,5-disubstituted 1,2,4-oxadiazoles from O-acetylarylamidoximes and O-aroylacetamidoximes. Available from: [Link]

-

MDPI. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Available from: [Link]

-

MDPI. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

ResearchGate. Sythetic Applications of the Thermolysis of Benzamidoxime Derivatives. Available from: [Link]

-

ResearchGate. Figure S8 UV-vis absorption spectra of 4 (5.0 × 10 -5 M) in DCM solution in the presence of. Available from: [Link]

-

ResearchGate. ¹³C NMR spectrum of compound 4. Available from: [Link]

-

Angene Chemical. BENZAMIDE, 4-CYANO-(CAS# 3034-34-2). Available from: [Link]

-

Unknown Source. 13C-NMR. Available from: [Link]

-

Unknown Source. Chemical shifts. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

MSU chemistry. UV-Visible Spectroscopy. Available from: [Link]

-

PubChem. 4'-Cyanobenzanilide. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]

-

ResearchGate. The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. Available from: [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0036596). Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Cheméo. Chemical Properties of 4-Cyanobenzophenone (CAS 1503-49-7). Available from: [Link]

-

BearWorks. Synthesis and characterization of two cyanoxime ligands, their precursors, and light insensitive antimicrobial silver(I) cyanoximates. Available from: [Link]

-

DTIC. Quantitative UV Absorbance Spectra of Chemical Agents and Simulants. Available from: [Link]

-

NIST WebBook. Benzamide, 4-amino-. Available from: [Link]

-

PubMed. Synthesis and Characterization of Two Cyanoxime Ligands, Their Precursors, and Light Insensitive Antimicrobial Silver(I) Cyanoximates. Available from: [Link]

-

ACS Publications. Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. Available from: [Link]

-

PMC. 13C NMR Metabolomics: Applications at Natural Abundance. Available from: [Link]

-

ResearchGate. (PDF) FT-IR and FT-Raman spectral analysis and quantum chemical studies on 4-aminobenzoic acid and 4-cyanobenzoic acid. Available from: [Link]

-

ResearchGate. (a) FTIR and (b) FT-Raman Spectra of 4-cyanobenzoic acid. Available from: [Link]

-

ResearchGate. (a) IR spectra of 4-aminobenzamide and anthranilamide, (b) diagram- matic representation of the amide catemer. Available from: [Link]

-

OpenStax adaptation. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

ResearchGate. FTIR spectra of 6 (blue) relative to 4 (green) and FLG (black). Available from: [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

-

SciELO. Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction. Available from: [Link]

Sources

- 1. 4-Cyanobenzamide | CAS 3034-34-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Synthesis and Characterization of Clay Polymer Nanocomposites of P(4VP-co-AAm) and Their Application for the Removal of Atrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 6. 4'-Cyanobenzanilide | C14H10N2O | CID 82513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. compoundchem.com [compoundchem.com]

- 8. Synthesis and Characterization of Two Cyanoxime Ligands, Their Precursors, and Light Insensitive Antimicrobial Silver(I) Cyanoximates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Cyanobenzoic acid(619-65-8) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Thermodynamic Analysis of 4-Cyano-N'-hydroxybenzene-1-carboximidamide

The following technical guide details the solubility characteristics, thermodynamic modeling frameworks, and experimental protocols for 4-Cyano-N'-hydroxybenzene-1-carboximidamide (CAS: 15535-98-5). This document is structured to support process chemists and pre-formulation scientists in optimizing synthesis and purification workflows.

Part 1: Executive Summary & Compound Architecture

Compound Identity:

-

IUPAC Name: this compound

-

Common Name: 4-Cyanobenzamidoxime

-

CAS Number: 15535-98-5[1]

-

Molecular Formula: C

H -

Molecular Weight: 161.16 g/mol

Significance:

4-Cyanobenzamidoxime is a critical bifunctional intermediate. It retains a reactive nitrile group at the para-position while presenting an amidoxime moiety (-C(=N-OH)NH

Solubility Challenge: The molecule exhibits amphiphilic polarity . The cyano group induces a strong dipole moment, while the amidoxime group acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This duality necessitates a precise solvent selection strategy to balance dissolution for reaction (high solubility) against crystallization for purification (temperature-dependent solubility).

Part 2: Qualitative Solubility Profile & Solvent Selection

The following data categorizes solvents based on their interaction mechanisms with the solute. This classification is derived from the functional group contribution methods and empirical recrystallization protocols for benzamidoxime derivatives.

Table 1: Solvent Selection Guide for Process Optimization

| Solvent Class | Representative Solvents | Solubility Behavior | Process Application |

| Dipolar Aprotic | DMSO, DMF, DMAc | High (>150 mg/mL) | Reaction Medium: Ideal for cyclization reactions where high concentration is required. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Recrystallization: High solubility at reflux; low solubility at RT. Preferred for purification. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate to Low | Work-up: Useful for extraction or as anti-solvents in conjunction with DMSO. |

| Non-Polar | Hexane, Toluene, Chloroform | Insoluble / Sparingly Soluble | Anti-Solvent: Used to crash out the product from reaction mixtures. |

| Aqueous | Water | Low (pH dependent) | Precipitation: Product precipitates upon addition of water to alcoholic solutions. |

Process Insight: The amidoxime group is sensitive to thermal degradation over extended periods. When using high-boiling solvents like DMSO, ensure vacuum distillation is used for removal to avoid prolonged heating above 100°C.

Part 3: Experimental Methodology (Self-Validating Protocol)

To generate precise mole fraction solubility data (

Workflow Visualization

The following diagram outlines the critical path for determining solubility and validating the data.

Figure 1: Isothermal saturation workflow. The dashed line represents a validation step to ensure no degradation occurred during equilibration.

Detailed Protocol Steps

-

Preparation: Add excess 4-cyanobenzamidoxime solid to a glass vial containing 10 mL of the specific solvent (e.g., Ethanol, Acetonitrile).

-

Equilibration: Place vials in a temperature-controlled orbital shaker. Agitate at 150 rpm for 48 hours.

-

Validation Check: If the solid completely dissolves, add more solid until a persistent precipitate remains.

-

-

Sampling: Stop agitation and allow the phases to separate for 2 hours at the set temperature.

-

Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a pre-weighed volumetric flask.

-

Note: Pre-warming prevents premature crystallization during filtration.

-

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% H

PO -

Wavelength: 254 nm (targeting the benzonitrile chromophore).

-

Part 4: Thermodynamic Modeling Framework

Once experimental data (

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters determined via multivariate regression.

-

Utility: Provides the highest accuracy for interpolation between 278 K and 323 K.

van't Hoff Analysis

Used to determine the apparent thermodynamic functions of dissolution.[2]

- (Enthalpy): Positive values indicate an endothermic process (solubility increases with T).

- (Entropy): Positive values indicate entropy-driven dissolution.[3]

-

(Gibbs Energy): Calculated as

Expected Thermodynamic Behavior:

Based on structural analogs (benzamidoxime), the dissolution of 4-cyanobenzamidoxime in alcoholic solvents is expected to be endothermic (

Part 5: Synthesis & Purification Logic

Understanding solubility is critical for the synthesis workflow from 1,4-dicyanobenzene. The following diagram illustrates how solubility differences drive the reaction and purification steps.

Figure 2: Synthesis pathway highlighting solubility-driven purification. The target mono-amidoxime is separated from the bis-amidoxime byproduct via controlled recrystallization.

References

-

Synthesis & Properties: Key Organics. 4-hydroxybenzene-1-carboximidamide (CAS 15535-98-5) Product Data. Retrieved from

- Solubility Protocols: Jouyban, A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 2008.

- Thermodynamic Modeling: Shakeel, F. et al. Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids, 2017.

-

Analogous Chemistry: Cayman Chemical. m-Methoxybenzamide Solubility Profile. Retrieved from

- General Methodology: NIST. Isothermal Shake-Flask Method for Solubility Determination. Journal of Research of the National Institute of Standards and Technology.

Sources

Thermodynamic stability of 4-Cyano-N'-hydroxybenzene-1-carboximidamide

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Cyano-N'-hydroxybenzene-1-carboximidamide

Authored by: A Senior Application Scientist

Abstract

This compound is a molecule of significant interest within contemporary drug discovery programs, embodying a unique constellation of functional groups—a nitrile, a phenyl ring, and an N'-hydroxycarboximidamide (a tautomeric form of a hydroxamic acid derivative). The thermodynamic stability of this active pharmaceutical ingredient (API) is a critical determinant of its viability as a therapeutic agent, directly influencing its shelf-life, formulation development, and ultimately, its safety and efficacy profile. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of this molecule. We will explore the theoretical underpinnings of its potential degradation pathways, detail rigorous experimental protocols for forced degradation and thermal analysis, and outline a computational approach to complement and rationalize experimental findings. This document is intended for researchers, scientists, and drug development professionals dedicated to the systematic characterization of novel chemical entities.

Introduction: The Imperative of Stability in Drug Development

The journey of a promising molecule from laboratory discovery to clinical application is fraught with challenges, chief among them being the assurance of its stability. Thermodynamic stability, the inherent tendency of a molecule to resist chemical transformation into a lower energy state, is not merely a matter of academic interest. For drug development professionals, it is a cornerstone of a successful therapeutic product. An unstable compound can lead to a loss of potency, the generation of potentially toxic degradants, and unpredictable bioavailability.

This compound presents a unique stability puzzle due to its combination of a hydrolytically susceptible N'-hydroxycarboximidamide group and a thermally sensitive cyano moiety. Understanding the interplay of these groups and their degradation profiles under various stress conditions is paramount. This guide provides the necessary theoretical and practical framework to undertake such an evaluation, ensuring that subsequent formulation and development activities are built upon a solid foundation of chemical and physical stability data.

Theoretical Stability Assessment: Identifying Potential Liabilities

Prior to embarking on extensive experimental studies, a thorough theoretical analysis of the molecular structure can reveal potential stability liabilities. The structure of this compound contains several functional groups that are known to be susceptible to degradation.

-

N'-Hydroxycarboximidamide Moiety: This group is structurally related to hydroxamic acids, which are known to be prone to hydrolysis. Both acidic and basic conditions can catalyze the cleavage of the C-N bond, leading to the formation of 4-cyanobenzoic acid and hydroxylamine.[1] The presence of the hydroxyl group on the nitrogen atom can also make the molecule susceptible to oxidative degradation.

-

Cyano (Nitrile) Group: While generally more stable than the hydroxycarboximidamide group, nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids, particularly under harsh acidic or basic conditions. Thermal decomposition of cyano compounds can be complex, potentially leading to the evolution of hydrogen cyanide (HCN) or the formation of various nitrogen-containing species.[2][3]

-

Aromatic Ring: The benzene ring itself is relatively stable but can be subject to oxidative degradation, such as hydroxylation, especially in the presence of strong oxidizing agents.[4]

Based on this analysis, a logical starting point for experimental investigation would be to focus on hydrolytic, oxidative, and thermal stress conditions.

Experimental Protocols for Stability Assessment

A comprehensive evaluation of thermodynamic stability necessitates a multi-pronged experimental approach. The following protocols are designed to provide a robust and holistic understanding of the degradation profile of this compound.

Forced Degradation (Stress) Studies

Forced degradation studies are the cornerstone of stability testing, providing critical insights into the degradation pathways and informing the development of stability-indicating analytical methods.[5]

Protocol 1: Comprehensive Forced Degradation Study

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Thermal Degradation (Solution): Incubate a sealed vial of the stock solution at 60°C.

-

Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Incubation: Incubate all solutions (except the photostability sample) at 40°C for 48 hours, protected from light.

-

Sample Analysis: At predetermined time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Causality Behind Experimental Choices: The choice of stressors (acid, base, oxidant, heat, light) is dictated by the International Council for Harmonisation (ICH) guidelines on stability testing. The concentrations and temperatures are selected to induce a meaningful level of degradation (typically 5-20%) without causing complete decomposition, which would obscure the primary degradation pathways.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating method (SIM) is essential for accurately quantifying the decrease in the parent compound and the increase in degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide quantitative data on the thermal stability of the solid form of the API.

Protocol 2: Thermal Analysis using DSC and TGA

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

-

DSC Analysis:

-

Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its melting point (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

-

Use a nitrogen purge to maintain an inert atmosphere.

-

Record the heat flow as a function of temperature to determine the melting point and any other thermal events (e.g., decomposition exotherms).

-

-

TGA Analysis:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature to determine the onset of decomposition and the stages of mass loss.

-

Expert Insights: The combination of DSC and TGA is powerful. DSC can reveal the melting point, which is a key physicochemical property, as well as any exothermic or endothermic events that may not be associated with mass loss (e.g., phase transitions). TGA provides a clear picture of the temperatures at which the molecule begins to decompose and the extent of mass loss at different stages.[6]

Computational Modeling of Thermodynamic Stability

In silico methods, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound, helping to rationalize experimental findings.

Computational Workflow for Stability Prediction

Caption: A computational workflow for assessing molecular stability using DFT.

By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can infer the kinetic stability of the molecule. A large HOMO-LUMO gap generally correlates with higher stability. Furthermore, mapping the electrostatic potential can help identify regions of the molecule that are most susceptible to nucleophilic or electrophilic attack, thus predicting the likely sites of degradation.

Data Presentation and Interpretation

The data generated from the experimental and computational studies should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | % Degradation of Parent | Number of Degradants | Major Degradant Peak Area (%) |

| 0.1 M HCl, 40°C, 48h | |||

| 0.1 M NaOH, 40°C, 48h | |||

| 3% H₂O₂, 40°C, 48h | |||

| 60°C, 48h (Solution) | |||

| UV/Vis Light |

Table 2: Thermal Analysis Data

| Technique | Parameter | Value |

| DSC | Onset of Melting | |

| Peak Melting Point | ||

| Decomposition Exotherm | ||

| TGA | Onset of Decomposition (T_onset) | |

| Temperature of Max Mass Loss |

Anticipated Degradation Pathways

Based on the known chemistry of the functional groups, the following degradation pathways are anticipated:

Caption: Predicted major degradation pathways of the target molecule.

Conclusion

The thermodynamic stability of this compound is a critical quality attribute that must be thoroughly investigated to ensure its potential as a safe and effective therapeutic agent. This guide has provided a comprehensive framework for such an investigation, integrating theoretical analysis, robust experimental protocols, and complementary computational modeling. By systematically evaluating the molecule's response to hydrolytic, oxidative, thermal, and photolytic stress, and by employing powerful analytical techniques such as HPLC, DSC, and TGA, researchers can build a comprehensive stability profile. This knowledge is not only fundamental to meeting regulatory requirements but is also invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall success of the drug development program.

References

-

De Marco, D. (1989). Thermal analysis of some cyano compounds. Journal of Thermal Analysis, 35(6), 2281-2291. Available at: [Link]

-

Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2005). Thermal decomposition of iron cyano complexes in an inert atmosphere. Russian Journal of General Chemistry, 75(8), 1235-1241. Available at: [Link]

-

Černák, J., & Chomič, J. (1987). Thermal decomposition of cyano complexes of the type M(NH3)3Ni(CN)4 (M= Cu, Zn, Cd). Journal of Thermal Analysis, 32(2), 527-532. Available at: [Link]

-

Al-Janabi, K. F., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals, 15(1), 84. Available at: [Link]

-

Al-Hourani, B. J., et al. (2023). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 13(45), 31693-31709. Available at: [Link]

-

Illige, J. D., & Jolly, W. L. (1977). Thermal decomposition of nitrosyl cyanide. Inorganic Chemistry, 16(10), 2637-2639. Available at: [Link]

-

Boll, E., et al. (2020). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 63(15), 8049-8072. Available at: [Link]

-

Singh, R. P., et al. (2014). Methods for Hydroxamic Acid Synthesis. Tetrahedron, 70(44), 8175-8204. Available at: [Link]

-

Chakraborty, S., & Coates, J. D. (2004). Hydroxylation and Carboxylation—Two Crucial Steps of Anaerobic Benzene Degradation by Dechloromonas Strain RCB. Applied and Environmental Microbiology, 70(9), 5425-5431. Available at: [Link]

-

Eagle, K. (2018, April 30). Stability Indicating Methods. YouTube. Available at: [Link]

-

Madhavi, K., et al. (2019). Synthesis and Evaluation of Novel α-Cyano-N-(4-Hydroxyphenyl) Cinnamamides for Antioxidant, Anti-Inflammatory Activities: In-Silico Prediction of Drug Likeness Properties. International Journal of Pharmaceutical Sciences and Research, 10(1), 203-213. Available at: [Link]

-

Li, Y., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1449-1452. Available at: [Link]

-

Mokhtar, S. M., Elsabee, M. Z., Abd-Elaziz, S. M., & Gomaa, F. A. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129. Available at: [Link]

-

Wuest, M., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M958. Available at: [Link]

-

Roman, K., et al. (2021). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 201-210. Available at: [Link]

-

Farkaš, A., et al. (2023). Biological Degradation of Cyanide, Thiocyanate, and Phenolic Compounds in Wastewater. Water, 15(11), 2097. Available at: [Link]

-

Costa, K. C., et al. (2018). PhdA Catalyzes the First Step of Phenazine-1-Carboxylic Acid Degradation in Mycobacterium fortuitum. Journal of Bacteriology, 200(13), e00088-18. Available at: [Link]

-

Miller, T. R., et al. (2024). Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides. Toxins, 16(5), 202. Available at: [Link]

-

Zaitsau, D. H., et al. (2015). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. Thermochimica Acta, 614, 138-147. Available at: [Link]

-

Collins, T. M., et al. (2023). Structure elucidation of 4-carboxy-3-deoxyanthocyanidins formed from thermal degradation of hydroxyphenyl-pyranoanthocyanins. Food Chemistry, 437, 137812. Available at: [Link]

Sources

- 1. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Cyano-N'-hydroxybenzene-1-carboximidamide

This guide provides a comprehensive technical overview of 4-Cyano-N'-hydroxybenzene-1-carboximidamide, a bifunctional aromatic molecule with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and utilize this versatile compound.

It is important to note that while the chemical structure is well-defined, a specific, dedicated CAS number for this compound is not readily found in major public chemical databases. Therefore, this guide has been constructed by integrating established chemical principles with data from closely related and structurally analogous compounds.

Core Compound Identifiers and Physicochemical Properties

This compound, more commonly known as 4-cyanobenzamidoxime, possesses both a nitrile and an N-hydroxyimidamide (amidoxime) functional group. This unique combination makes it a valuable synthon for creating more complex molecular architectures.

| Identifier | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Common Name | 4-Cyanobenzamidoxime | Common Chemical Name |

| Molecular Formula | C₈H₇N₃O | Calculated |

| Molecular Weight | 161.16 g/mol | Calculated |

| CAS Number | Not readily available in public databases. | - |

| Physical Form | Expected to be a solid at room temperature.[1][2] | Based on analogous compounds |

| Melting Point | Estimated to be in the range of 150-200 °C. | Based on related benzamidoximes |

| Solubility | Expected to have limited solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO. | General principle for polar organic molecules |

Synthesis of this compound

The most direct and widely employed method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine. This nucleophilic addition to the nitrile carbon is a robust and high-yielding transformation.

Synthetic Workflow

The synthesis proceeds via the reaction of 4-cyanobenzonitrile with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl and liberate free hydroxylamine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-cyanobenzonitrile (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a suitable base such as sodium carbonate (1.5 equivalents) or triethylamine (2.0 equivalents).

-

Solvent Addition: Add a solvent system, typically a mixture of ethanol and water (e.g., 4:1 v/v), to dissolve the reactants. The volume should be sufficient to ensure effective stirring.

-

Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for a period of 4 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting nitrile.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then typically purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.

Causality in Experimental Choices:

-

Excess Hydroxylamine: A slight excess of hydroxylamine hydrochloride is used to ensure the complete conversion of the starting nitrile.

-

Base: A base is crucial to neutralize the hydrochloric acid from hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction.

-

Solvent System: The ethanol/water mixture provides a good medium for dissolving both the organic starting material and the inorganic salts.

-

Heating: The reaction is heated to increase the rate of the nucleophilic addition to the sterically hindered and electronically stable nitrile group.

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the structure and purity of the synthesized compound. The following are the expected spectroscopic signatures for this compound.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons: Two doublets in the region of δ 7.5-8.0 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring.- NH₂ protons: A broad singlet around δ 5.0-6.0 ppm.- OH proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 9.0-10.0 ppm. |

| ¹³C NMR | - Aromatic carbons: Four signals in the aromatic region (δ 120-150 ppm).- Nitrile carbon (C≡N): A signal around δ 118-120 ppm.- Amidoxime carbon (C=NOH): A signal in the range of δ 150-155 ppm. |

| IR Spectroscopy | - O-H stretch: A broad band around 3200-3600 cm⁻¹.- N-H stretch: Sharp peaks around 3300-3500 cm⁻¹.- C≡N stretch (nitrile): A sharp, medium intensity band around 2220-2240 cm⁻¹.- C=N stretch (oxime): A medium intensity band around 1640-1680 cm⁻¹.[3] |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 161.06, corresponding to the molecular formula C₈H₇N₃O. |

Reactivity and Potential Applications in Drug Development

The dual functionality of this compound makes it a highly attractive scaffold for the synthesis of novel therapeutic agents and functional materials.

Reactivity Profile

-

Amidoxime Group: This group is a versatile precursor for the synthesis of various five-membered heterocycles, most notably 1,2,4-oxadiazoles, through reaction with carboxylic acid derivatives. The amidoxime moiety is also known for its ability to chelate a wide range of metal ions, a property that can be exploited in the design of metal-based drugs or sensors.

-

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, reduced to an amine, or can participate in cycloaddition reactions. This allows for a wide range of post-synthetic modifications.

Signaling Pathways and Applications

The core structure is related to compounds that have shown activity as enzyme inhibitors. For instance, related benzamide structures are known to interact with enzymes like monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism.[4]

Caption: Potential applications derived from the bifunctional nature of the title compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical substance and for related known compounds.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicology: Aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Hydroxylamine derivatives can also be skin and eye irritants.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

This guide provides a foundational understanding of this compound. The provided protocols and characterization data, while based on established chemical principles and analogous compounds, should be verified experimentally. The unique bifunctionality of this molecule presents numerous opportunities for innovation in both academic and industrial research.

References

-

[Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar]([Link]

Sources

Tautomeric Landscapes of 4-Cyano-N'-hydroxybenzene-1-carboximidamide Derivatives: A Technical Guide for Drug Discovery

Executive Summary

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, represents a critical yet often overlooked parameter in drug design and development. The distribution of tautomeric forms can profoundly influence a molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capacity. Consequently, this impacts pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical exploration of the tautomerism of 4-cyano-N'-hydroxybenzene-1-carboximidamide and its derivatives, a class of compounds with significant potential in medicinal chemistry. By synthesizing established principles of physical organic chemistry with modern analytical and computational techniques, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness or mitigate the effects of tautomerism in their therapeutic candidates.

Introduction: The Significance of Tautomerism in Medicinal Chemistry

The presence of multiple tautomeric forms of a drug substance can lead to complexities in its development, including issues with batch-to-batch consistency, altered solubility, and unpredictable biological activity.[1][2] Different tautomers can exhibit distinct binding affinities for a biological target, and in some cases, a minor tautomer in solution may be the biologically active species.[2] Therefore, a thorough understanding and characterization of the tautomeric equilibrium of a drug candidate are paramount for successful drug development. The this compound scaffold contains two key functionalities prone to tautomerism: the N'-hydroxy-carboximidamide (also known as a hydroxyamidine) and the potential for amide-imidic acid tautomerism.

Tautomeric Equilibria in this compound

The core structure of this compound can exist in two primary tautomeric forms: the amide-oxime form and the imino-hydroxylamine form. This is a specific case of the more general amide-imidic acid tautomerism.[3]

-

Amide-Oxime Tautomer (A): This form, formally named N'-hydroxy-4-cyanobenzimidamide, is generally considered the more stable tautomer in most N-hydroxy amidines.[3][4]

-

Imino-Hydroxylamine Tautomer (B): This tautomer, (Z)-4-cyano-N-(hydroxyamino)benzimidic acid, is typically the higher energy species.[3][4]

The equilibrium between these two forms involves an intramolecular proton transfer.

Caption: Tautomeric equilibrium between the amide-oxime and imino-hydroxylamine forms.

The Influence of the 4-Cyanophenyl Substituent

The electronic nature of substituents on the aromatic ring can significantly influence the position of the tautomeric equilibrium. The 4-cyanophenyl group is a potent electron-withdrawing group due to the strong inductive and resonance effects of the cyano moiety. This electronic pull is expected to impact the relative stabilities of the tautomers.

-

Increased Acidity of the N-H Proton: The electron-withdrawing nature of the 4-cyanophenyl group will increase the acidity of the protons on the nitrogen atoms in the amide-oxime tautomer.

-

Stabilization of the Amide-Oxime Form: By withdrawing electron density from the carboximidamide core, the 4-cyanophenyl group is likely to further stabilize the partial double bond character of the C-N bonds in the amide-oxime form through resonance, thus favoring this tautomer.

-

Destabilization of the Imino-Hydroxylamine Form: The electron-withdrawing effect would destabilize the electron-rich imino-hydroxylamine tautomer.

These predictions are based on established principles of substituent effects on the tautomerism of phenylamidines and related systems, where electron-withdrawing groups generally favor the amide-like tautomer.

Experimental Characterization of Tautomerism

A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of this compound derivatives.

Synthesis Protocol

A general and robust method for the synthesis of N'-hydroxy-carboximidamides involves the reaction of a nitrile with hydroxylamine.

Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-cyanobenzonitrile (1.0 eq) in ethanol (10 mL/g of nitrile) is added hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at reflux for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is suspended in water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomeric equilibria in solution.

-

¹H NMR: The chemical shifts of the N-H and O-H protons are highly sensitive to their chemical environment and can provide direct evidence for the predominant tautomer. In the amide-oxime form, distinct signals for the NH₂ and OH protons would be expected. The imino-hydroxylamine tautomer would show a single NH proton and an OH proton with different chemical shifts.

-

¹³C NMR: The chemical shift of the carbon atom in the C=N or C-N single bond is also diagnostic. The carbon in the amide-oxime tautomer will have a chemical shift intermediate between that of a pure C=N and C-N bond due to resonance.

-

¹⁵N NMR: This technique can provide direct information about the hybridization and chemical environment of the nitrogen atoms, offering a clear distinction between the amide and imine nitrogens.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. The bond lengths within the carboximidamide core can unambiguously distinguish between the amide-oxime and imino-hydroxylamine tautomers.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of tautomers in solution can be quantified using NMR spectroscopy by integrating the signals corresponding to each tautomer. The equilibrium constant (KT) can then be calculated.

| Analytical Technique | Key Observables | Information Gained |

| ¹H NMR | Chemical shifts and integration of NH and OH protons. | Predominant tautomer in solution and tautomeric ratio. |

| ¹³C NMR | Chemical shift of the carboximidamide carbon. | Confirmation of the electronic structure of the core. |

| ¹⁵N NMR | Chemical shifts of the nitrogen atoms. | Direct evidence of the hybridization state of nitrogens. |

| X-ray Crystallography | Bond lengths (C-N, C=N, N-O). | Definitive structure of the tautomer in the solid state. |

Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers and the energy barriers for their interconversion.[3][4]

Protocol: DFT Calculations for Tautomer Analysis

-

Structure Optimization: The geometries of both the amide-oxime and imino-hydroxylamine tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculations: The electronic energies of the optimized structures are calculated to determine their relative stabilities. The inclusion of solvent effects, using a polarizable continuum model (PCM), is crucial for obtaining results that are relevant to solution-phase equilibria.

-

Transition State Search: A transition state search (e.g., using the QST3 method) is performed to locate the transition state for the intramolecular proton transfer and to calculate the activation energy barrier.[3]

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and that the transition state has a single imaginary frequency corresponding to the proton transfer.

Caption: Workflow for computational analysis of tautomerism using DFT.

Computational studies on N-hydroxy amidines have generally shown that the amide-oxime tautomer is more stable than the imino-hydroxylamine form by 4-10 kcal/mol.[3][4] The energy barrier for the uncatalyzed interconversion is typically high (33-71 kcal/mol), suggesting that the process is slow at room temperature.[3][4] However, the presence of solvent molecules, particularly water, can significantly lower this barrier through a proton relay mechanism.[1][2][3]

Implications for Drug Development

The predominance of the amide-oxime tautomer in this compound derivatives has several important implications for drug development:

-

Hydrogen Bonding: The amide-oxime tautomer possesses both hydrogen bond donors (NH₂ and OH) and acceptors (N and O), allowing for a rich network of interactions with biological targets.

-

Acidity and Basicity: The pKa of the molecule will be determined by the properties of the predominant tautomer. The electron-withdrawing 4-cyanophenyl group will lower the pKa of the N-H protons, making the molecule more acidic than its unsubstituted counterpart.

-

Lipophilicity: The more polar amide-oxime tautomer is expected to have a lower logP value compared to the imino-hydroxylamine form.

-

Solid-State Properties: The tautomeric form present in the solid state will dictate the crystal packing and ultimately the material's properties, such as solubility and dissolution rate.

Conclusion

The tautomeric landscape of this compound derivatives is a critical consideration for their successful development as therapeutic agents. A comprehensive understanding of the factors governing the tautomeric equilibrium, including substituent effects and the role of the solvent, is essential. The integrated application of synthetic chemistry, advanced spectroscopic techniques, and computational modeling provides a robust framework for the characterization and control of tautomerism in these and other drug candidates. By proactively addressing the challenges posed by tautomerism, researchers can de-risk their drug discovery programs and accelerate the delivery of novel medicines.

References

-

Tavakol, H. (2009). Theoretical investigation of tautomerism in N-hydroxy amidines. Journal of Molecular Structure: THEOCHEM, 909(1-3), 93-99. [Link]

-

Tavakol, H., & Asgari, J. (2009). Theoretical investigation of tautomerism in N-hydroxy amidines. PubMed, 19608144. [Link]

-

Contreras, R., Andres, J., & Safont, V. S. (2014). Amide-imide tautomerism of acetohydroxamic acid in aqueous solution: quantum calculation and SMD simulations. Physical Chemistry Chemical Physics, 16(43), 23836-23846. [Link]

-

Ghosh, A. K., & Brindisi, M. (2018). Studies on the synthesis and structures of hydroxamic acids and their activities in chemistry and biology. Journal of Chemical Sciences, 130(3), 33. [Link]

-

Andrés, J., & Safont, V. S. (2014). Amide-imide tautomerism of acetohydroxamic acid in aqueous solution: quantum calculation and SMD simulations. RSC Publishing. [Link]

-

Gilli, G., & Gilli, P. (2009). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 5, 34. [Link]

-

Wang, Y., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6331-6335. [Link]

-

Khan, I., et al. (2020). Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide: investigations for elastase inhibition, antioxidant and DNA binding potentials for biological applications. RSC Advances, 10(4), 2138-2150. [Link]

-

Cyrański, M. K., & Szatyłowicz, H. (2009). Change of tautomeric equilibria, intramolecular interactions and π-electron delocalization when going from phenol to uracil. Journal of Molecular Structure: THEOCHEM, 900(1-3), 19-27. [Link]

-

Lamsabhi, A. M., et al. (2007). substituent and solvent effects on the tautomerism of 1-phenylazo-2-naphthol: a computational study. ResearchGate. [Link]

-

Yüksek, M. F., et al. (2009). Electron ionization mass spectra and tautomerism of substituted 2-phenacylquinolines. Journal of the Serbian Chemical Society, 74(4), 347-355. [Link]

-

da Silva, A. D., et al. (2014). Electronic effects in tautomeric equilibria: the case of chiral imines from d-glucamine and 2-hydroxyacetophenones. Organic & Biomolecular Chemistry, 12(35), 6895-6904. [Link]

-

Öğretir, C., & Yüksek, M. F. (2003). A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. Journal of Molecular Modeling, 9(6), 390-394. [Link]

-

da Silva, A. D., et al. (2016). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Journal of the Brazilian Chemical Society, 27(7), 1265-1275. [Link]

-

Liu, F., et al. (2011). (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide. Acta Crystallographica Section E: Structure Reports Online, 67(4), o859. [Link]

-

Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2013). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl ... - PMC. Molecules, 18(1), 1060-1074. [Link]

-

Al-Hakimi, A. N., et al. (2020). Synthesis, Characterization and Microbicides Activities of N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide metal complexes. Semantic Scholar. [Link]

-

Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 499-504. [Link]

-

González-Vera, J. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1307, 137881. [Link]

-

El-Faham, A., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(24), 8109. [Link]

-

Karabacak, M., et al. (2013). Synthesis, spectroscopic (FT-IR/NMR) characterization, X-ray structure and DFT studies on (E)-2-(1-phenylethylidene) hydrazinecarboximidamide nitrate hemimethanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 256-266. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Amide-imide tautomerism of acetohydroxamic acid in aqueous solution: quantum calculation and SMD simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Whitepaper: Biological & Synthetic Profile of 4-Cyano-N'-hydroxybenzene-1-carboximidamide

The following technical whitepaper details the biological profile, metabolic fate, and synthetic utility of 4-Cyano-N'-hydroxybenzene-1-carboximidamide.

Executive Summary

This compound (also known as 4-cyanobenzamidoxime) represents a high-value pharmacophore in medicinal chemistry. It functions primarily through two distinct mechanisms: (1) As a prodrug scaffold , where it undergoes enzymatic reduction to yield 4-cyanobenzamidine, a potent serine protease inhibitor; and (2) As a critical bio-isostere precursor , serving as the requisite building block for 3,5-disubstituted-1,2,4-oxadiazoles, a class of heterocycles found in modern antiviral and immunomodulatory therapeutics. This guide analyzes its metabolic activation by the mARC system , its downstream protease inhibitory potential, and its application in fragment-based drug design.

Chemical Identity & Physicochemical Profile[1]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 4-Cyanobenzamidoxime |

| CAS Registry | 17201-43-3 (Note: Often conflated with 4-cyanobenzyl bromide; verify structure) |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| Key Functional Groups | Nitrile (C-4), Amidoxime (C-1) |

| pKa (Calculated) | ~11.5 (Amidoxime OH), ~4.5 (Protonated nitrogen) |

| Solubility | Soluble in DMSO, Methanol; Low solubility in water (neutral pH) |

Mechanism of Action I: The Amidoxime Prodrug Principle

The primary in vivo biological activity of 4-cyanobenzamidoxime is latent. It acts as a prodrug for 4-cyanobenzamidine . Amidines are highly basic (pKa ~11-12) and positively charged at physiological pH, resulting in poor oral bioavailability (typically <5%). The amidoxime moiety masks this charge, significantly enhancing lipophilicity and membrane permeability.

Metabolic Activation via mARC

Upon absorption, the N-O bond of the amidoxime is cleaved by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system found primarily in the liver and kidney. This reduction is NADH-dependent and requires Cytochrome b5 and NADH-Cytochrome b5 reductase as electron transport partners.

Target Activity: Serine Protease Inhibition

The metabolite, 4-cyanobenzamidine , functions as a competitive inhibitor of trypsin-like serine proteases.

-

Mechanism: The positively charged amidine group mimics the side chain of Arginine (Arg) or Lysine (Lys), forming a critical salt bridge with the Aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket.

-

Electronic Effect: The para-cyano group is electron-withdrawing. While unsubstituted benzamidine has a

of ~18 µM for trypsin, electron-withdrawing groups can modulate the pKa and electrostatic potential of the amidine, potentially altering affinity and selectivity profiles against related proteases like Thrombin or Factor Xa.

Pathway Visualization

The following diagram illustrates the reductive activation pathway driven by the mARC system.

Figure 1: Metabolic activation of 4-cyanobenzamidoxime to its active amidine form via the mitochondrial mARC system.

Mechanism of Action II: Synthetic Precursor for Bioactive Heterocycles

Beyond its role as a prodrug, 4-cyanobenzamidoxime is a critical intermediate in the synthesis of 1,2,4-oxadiazoles . This heterocyclic core is a bio-isostere of esters and amides, offering improved metabolic stability and hydrolytic resistance.

Therapeutic Relevance of Derived Oxadiazoles

Derivatives synthesized from this scaffold have demonstrated significant biological activities:

-

Antiviral Activity: 3-(4-cyanophenyl)-1,2,4-oxadiazole derivatives have been identified as inhibitors of the SARS-CoV-2 Papain-like protease (PLpro).

-

S1P1 Agonists: The oxadiazole ring serves as a linker in sphingosine-1-phosphate receptor agonists (immunomodulators used in Multiple Sclerosis).

-

Antimicrobial: 3,5-disubstituted oxadiazoles exhibit activity against Gram-negative bacteria (e.g., Xanthomonas oryzae) by disrupting cell wall synthesis or membrane integrity.

Synthetic Workflow Visualization

The transformation of the amidoxime into the bioactive oxadiazole core requires coupling with a carboxylic acid derivative.

Figure 2: Synthetic pathway for converting 4-cyanobenzamidoxime into bioactive 1,2,4-oxadiazole therapeutics.

Experimental Protocols

Protocol A: In Vitro Microsomal Stability (mARC Activity Assay)

Objective: To validate the conversion of 4-cyanobenzamidoxime to 4-cyanobenzamidine using liver microsomes.

-

Preparation:

-

Thaw pooled human or rat liver microsomes (20 mg/mL protein concentration) on ice.

-

Prepare a 10 mM stock solution of 4-cyanobenzamidoxime in DMSO.

-

Prepare the NADH-regenerating system (10 mM NADH, 50 mM MgCl₂ in 100 mM Potassium Phosphate buffer, pH 7.4).

-

-

Incubation:

-

In a 96-well plate, mix:

-

40 µL Phosphate Buffer (100 mM, pH 7.4)

-

10 µL Microsomes (Final conc: 0.5 mg/mL)

-

1 µL Test Compound (Final conc: 10 µM)

-

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate reaction by adding 50 µL of NADH-regenerating system.

-

-

Sampling:

-

At time points

min, remove 50 µL aliquots. -

Quench immediately with 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

-

Analysis:

-

Centrifuge samples at 4,000 rpm for 20 min.

-

Analyze supernatant via LC-MS/MS . Monitor the transition for the amidine product (Mass = Parent - 16 Da + 2H roughly, specifically looking for reduction of N-OH to N-H).

-

Note: The amidine product (4-cyanobenzamidine) will be more polar and basic than the parent.

-

Protocol B: Synthesis of 1,2,4-Oxadiazole Derivative

Objective: To synthesize a bioactive library member using 4-cyanobenzamidoxime.

-

Activation: Dissolve the desired Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add Carbonyldiimidazole (CDI, 1.2 equiv) and stir at Room Temperature (RT) for 30 min to form the acyl-imidazole.

-

Coupling: Add 4-cyanobenzamidoxime (1.0 equiv) to the reaction mixture. Stir at RT for 1-2 hours. (Formation of O-acylamidoxime intermediate).

-

Cyclization: Heat the reaction mixture to 100-110°C for 4-6 hours. Alternatively, use microwave irradiation at 120°C for 20 mins.

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

Safety & Toxicology Note

-

Mutagenicity Warning: N-hydroxy compounds (hydroxamic acids and amidoximes) can occasionally exhibit mutagenic potential in the Ames test due to metabolic activation to nitrenium ions. While 4-cyanobenzamidoxime is a standard intermediate, it should be handled as a potential genotoxin until specific Ames data confirms safety.

-

Handling: Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust.

References

-

Clement, B., et al. (2020). The Mitochondrial Amidoxime Reducing Component (mARC): A New Player in Drug Metabolism. Drug Metabolism Reviews. Link

-

Ojha, R., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry. Link

-

Katz, B.A., et al. (1998). Design of Serine Protease Inhibitors: The Amidine-Aspartate Salt Bridge. Nature. Link

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry: Non-classical Bioisosteres for Amides and Esters. Journal of Medicinal Chemistry. Link

-

Havemeyer, A., et al. (2010). Reduction of Amidoximes to Amidines by the mARC Enzyme System. Journal of Biological Chemistry. Link

A Technical Guide to 4-Cyanobenzamidoxime Derivatives: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of the nitrile and amidoxime functionalities on a benzene scaffold presents a compelling area of chemical research with significant implications for drug discovery and materials science. The 4-cyanobenzamidoxime core, in particular, serves as a versatile platform for developing novel therapeutic agents and functional materials. This guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of 4-cyanobenzamidoxime derivatives, underpinned by established scientific principles and methodologies. It is designed to be a comprehensive resource for researchers and professionals, offering not only procedural details but also the causal reasoning behind experimental choices, thereby fostering a deeper understanding of this promising class of compounds.

The Strategic Importance of the 4-Cyanobenzamidoxime Scaffold

The 4-cyanobenzamidoxime scaffold integrates two key functional groups that impart unique chemical and biological properties.

-

The Amidoxime Moiety: Amidoximes (R-C(NH₂)=NOH) are recognized as versatile pharmacophores and crucial intermediates in medicinal chemistry.[1] They are often employed as bioisosteres of carboxylic acids and have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A particularly significant role of amidoximes is their use as prodrugs for amidines.[1][2] The amidine group, while often essential for pharmacological activity, is typically highly basic and polar, leading to poor oral bioavailability.[2] The in vivo reduction of the less basic and more lipophilic amidoxime to the active amidine overcomes this pharmacokinetic hurdle.[1][3] This prodrug strategy is a cornerstone of modern drug design, enabling the oral administration of potent therapeutic agents.[4][5]

-

The 4-Cyano Group: The nitrile group (–C≡N) is a powerful electron-withdrawing group that significantly influences the electronic properties of the benzene ring. It is a common feature in many approved drugs and serves as a key building block in organic synthesis.[6] The cyano group can participate in various chemical transformations, offering a handle for further molecular elaboration.[7] In the context of drug design, the nitrile can act as a hydrogen bond acceptor or engage in other non-covalent interactions with biological targets. Furthermore, the cyano group itself can be a pharmacophore, as seen in various enzyme inhibitors.

The combination of these two functionalities in a single molecule creates a platform for developing compounds with tunable pharmacokinetic profiles and diverse biological activities. The 4-cyanobenzoyl moiety is a valuable building block for synthesizing a wide range of derivatives.[8]

Synthetic Pathways to 4-Cyanobenzamidoxime Derivatives

The primary and most efficient method for the synthesis of amidoximes is the addition of hydroxylamine to a nitrile precursor.[1] This reaction is broadly applicable and can be adapted to various scales and substrate sensitivities.

Core Synthesis: From 4-Cyanobenzonitrile to 4-Cyanobenzamidoxime

The foundational step is the conversion of commercially available 4-cyanobenzonitrile to 4-cyanobenzamidoxime.

Caption: General synthesis of 4-cyanobenzamidoxime.

Detailed Experimental Protocol: Synthesis of 4-Cyanobenzamidoxime

This protocol describes a standard laboratory procedure for the synthesis of 4-cyanobenzamidoxime from 4-cyanobenzonitrile.

Materials:

-

4-Cyanobenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

-

Ethanol or Methanol

-

Water

-

Standard laboratory glassware and magnetic stirrer with heating capabilities

Step-by-Step Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (0.6 equivalents) or triethylamine (1.2 equivalents) in a minimal amount of water, followed by the addition of ethanol. This in-situ generation of free hydroxylamine is a common and effective approach.[1]

-

Reaction Setup: To the hydroxylamine solution, add 4-cyanobenzonitrile (1.0 equivalent) dissolved in ethanol.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for several hours (typically 4-24 hours).[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then triturated with cold water to remove inorganic salts.

-

Purification: The crude 4-cyanobenzamidoxime can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

Causality Behind Experimental Choices:

-

In-situ Generation of Hydroxylamine: Using hydroxylamine hydrochloride with a base is often preferred for safety and stability reasons over using free hydroxylamine, which can be unstable. The base neutralizes the HCl, liberating the nucleophilic hydroxylamine.[1]

-

Solvent Choice: Ethanol and methanol are common solvents as they readily dissolve the reactants and are suitable for reflux conditions.[1]

-

Heating: The reaction is typically heated to increase the rate of nucleophilic attack of hydroxylamine on the nitrile carbon.[1]

Synthesis of N-Substituted 4-Cyanobenzamide Precursors

Many derivatives are synthesized from an N-substituted 4-cyanobenzamide precursor, which is then converted to the corresponding amidoxime.

Caption: Synthesis of N-substituted 4-cyanobenzamides.

This amide formation is a robust and high-yielding reaction, often proceeding via nucleophilic acyl substitution. The resulting N-substituted 4-cyanobenzamide can then be converted to the desired 4-cyanobenzamidoxime derivative using the hydroxylamine-based methods described above.

Characterization of 4-Cyanobenzamidoxime Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.

Spectroscopic and Analytical Techniques

| Technique | Expected Observations for 4-Cyanobenzamidoxime Derivatives | Purpose |

| ¹H NMR | - Aromatic protons in the range of 7.5-8.0 ppm. - A broad singlet for the -NH₂ protons. - A singlet for the -OH proton of the oxime group. | To determine the proton environment and confirm the presence of key functional groups. |

| ¹³C NMR | - A signal for the amidoxime carbon (-C(NH₂)=NOH) typically around 150-160 ppm. - A signal for the nitrile carbon (-C≡N) around 118-120 ppm. - Aromatic carbon signals. | To identify all unique carbon atoms in the molecule. |

| FT-IR | - A strong, sharp absorption for the C≡N stretch around 2220-2240 cm⁻¹. - A broad O-H stretch for the oxime group around 3200-3600 cm⁻¹. - N-H stretching vibrations for the amino group around 3300-3500 cm⁻¹. - C=N stretching of the oxime around 1640-1690 cm⁻¹. | To identify the key functional groups present in the molecule.[5] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. | To confirm the molecular weight of the synthesized compound. |

| Elemental Analysis | The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values. | To confirm the empirical formula and purity of the compound. |

Self-Validating System: The combination of these techniques provides a robust, self-validating system for structural confirmation. For instance, the presence of the nitrile group is confirmed by both the characteristic IR stretch and the ¹³C NMR signal. Similarly, the formation of the amidoxime is evidenced by the appearance of -NH₂ and -OH protons in the ¹H NMR spectrum and the characteristic C=N carbon in the ¹³C NMR.

Applications of 4-Cyanobenzamidoxime Derivatives

The unique structural features of 4-cyanobenzamidoxime derivatives make them attractive candidates for a variety of applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry Applications

The benzamide moiety is a well-established scaffold in the design of anticancer drugs.[9] The incorporation of a 4-cyanobenzamidoxime group can lead to compounds with potent antiproliferative activity. While specific data for 4-cyanobenzamidoxime derivatives is emerging, related compounds have shown significant promise. For example, novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides have demonstrated notable anticancer activity against various cancer cell lines, with some compounds showing GI50 values in the low micromolar range.[8] Similarly, other cyanopyrimidine and cinnamic acid derivatives have been reported to possess significant in vitro cytotoxicity against cancer cell lines.[3] The 4-cyanobenzamidoxime scaffold offers a promising starting point for the development of new anticancer agents.

The structural features of 4-cyanobenzamidoxime derivatives make them potential candidates for enzyme inhibition. For instance, 4-cyanamidobenzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes.[4][10][11][12] Some of these derivatives exhibit inhibition constants (KIs) in the nanomolar range against certain CA isoforms.[10][11][12] The 4-cyanobenzamidoxime core could be explored for the development of inhibitors for CAs and other enzymes.

As previously discussed, the conversion of a pharmacologically active amidine to an amidoxime is a well-established prodrug strategy to enhance oral bioavailability.[1][2] This approach has been successfully applied in the development of various clinical candidates, including anticoagulants.[4] The 4-cyanobenzamidoxime moiety can be incorporated into drug candidates to improve their pharmacokinetic profiles.

Materials Science and Coordination Chemistry

Amidoxime groups are excellent chelating agents for various metal ions. The nitrogen and oxygen atoms of the amidoxime can coordinate with metal centers to form stable complexes.[11] This property makes 4-cyanobenzamidoxime derivatives promising ligands for the development of:

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability to coordinate with metal ions, coupled with the potential for intermolecular interactions involving the cyano group, makes these derivatives suitable for constructing novel supramolecular architectures.

-

Sensors: The coordination with specific metal ions can lead to changes in spectroscopic properties (e.g., fluorescence), which can be exploited for the development of chemical sensors.

-

Catalysts: Metal complexes of amidoxime-containing ligands can exhibit catalytic activity in various organic transformations.

The coordination chemistry of cyanamides, which are structurally related to the nitrile group, has also been explored for applications in materials science.[13]

Future Perspectives

The field of 4-cyanobenzamidoxime derivatives is ripe for further exploration. Future research efforts could focus on:

-

Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse substitutions on the amide nitrogen and the benzene ring to establish comprehensive structure-activity relationships (SAR).

-

In-depth Biological Evaluation: Screening new derivatives against a wider panel of cancer cell lines and clinically relevant enzymes to identify lead compounds for further development.

-

Mechanistic Studies: Investigating the detailed mechanisms of action of biologically active derivatives to understand their molecular targets and cellular pathways.

-